molecular formula C12H15NO3 B8428309 6-(3-Methoxypropoxy)-1H-indol-5-ol

6-(3-Methoxypropoxy)-1H-indol-5-ol

Cat. No. B8428309
M. Wt: 221.25 g/mol
InChI Key: WWKGIMSCMSZGIY-UHFFFAOYSA-N
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Patent
US08933099B2

Procedure details

10% Palladium-carbon (water content, 50%) (8 g) was added to a solution of (E)-1-(benzyloxy)-2-(3-methoxypropoxy)-4-nitro-5-(2-nitrovinyl)benzene described in Production Example 32-4 (19.6 g, 50.5 mmol) in methanol (300 mL) at room temperature. The liquid mixture was stirred under hydrogen atmosphere at room temperature for 6 hours. The reaction liquid was filtered through celite and then the filtrate was concentrated under vacuum. The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=2:1-1:1) to obtain the title compound (3.81 g, 34%).
[Compound]
Name
Example 32-4
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
8 g
Type
catalyst
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[C:13](/[CH:15]=[CH:16]/[N+]([O-])=O)[C:12]([N+:20]([O-])=O)=[CH:11][C:10]=1[O:23][CH2:24][CH2:25][CH2:26][O:27][CH3:28])C1C=CC=CC=1>CO.[C].[Pd]>[CH3:28][O:27][CH2:26][CH2:25][CH2:24][O:23][C:10]1[CH:11]=[C:12]2[C:13]([CH:15]=[CH:16][NH:20]2)=[CH:14][C:9]=1[OH:8] |f:2.3|

Inputs

Step One
Name
Example 32-4
Quantity
19.6 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)\C=C\[N+](=O)[O-])[N+](=O)[O-])OCCCOC
Name
Palladium-carbon
Quantity
8 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The liquid mixture was stirred under hydrogen atmosphere at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=2:1-1:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCCCOC1=C(C=C2C=CNC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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